BenchChemオンラインストアへようこそ!

N-(3-Acetylphenyl)-N-ethylacetamide-d5

Metabolite-specific internal standard Zaleplon metabolism Mass spectrometry

N-(3-Acetylphenyl)-N-ethylacetamide-d5 is a stable isotope-labeled research compound with the molecular formula C12H10D5NO2 and a molecular weight of 210.28 g/mol. It functions as a deuterated intermediate specifically used in the preparation of 5-Oxo-Zaleplon-d5, the labeled analog of the major inactive metabolite of the sedative-hypnotic drug Zaleplon.

Molecular Formula C₁₂H₁₀D₅NO₂
Molecular Weight 210.28
Cat. No. B1163768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Acetylphenyl)-N-ethylacetamide-d5
Molecular FormulaC₁₂H₁₀D₅NO₂
Molecular Weight210.28
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Acetylphenyl)-N-ethylacetamide-d5: A Specialized Deuterated Intermediate for Zaleplon Metabolite Research


N-(3-Acetylphenyl)-N-ethylacetamide-d5 is a stable isotope-labeled research compound with the molecular formula C12H10D5NO2 and a molecular weight of 210.28 g/mol . It functions as a deuterated intermediate specifically used in the preparation of 5-Oxo-Zaleplon-d5, the labeled analog of the major inactive metabolite of the sedative-hypnotic drug Zaleplon [1]. As a member of the acetamide class, it serves as a critical building block in stable isotope dilution mass spectrometry (SID-MS) workflows, enabling precise quantification of Zaleplon metabolism in biological matrices for forensic, pharmacokinetic, and clinical research applications [2].

Beyond Simple Deuteration: The Specific Role of N-(3-Acetylphenyl)-N-ethylacetamide-d5 in Metabolic Pathway Analysis


Generic substitution with the non-deuterated parent compound, N-(3-Acetylphenyl)-N-ethylacetamide (CAS 200630-96-2, MW 205.25), or other in-class acetamides is not feasible for quantitative bioanalysis. The non-labeled analog is chemically identical to the target analyte, rendering it invisible in mass spectrometry (MS) detection and thus useless as an internal standard [1]. While other deuterated Zaleplon-related standards exist, such as Zaleplon-d4 (MW shift +4 Da), they are designed to track the parent drug, not the crucial downstream metabolite [1][2]. N-(3-Acetylphenyl)-N-ethylacetamide-d5 is uniquely positioned as a precursor to 5-Oxo-Zaleplon-d5, which provides a +5 Da mass shift specifically for the major metabolite, 5-Oxo-Zaleplon [1][3]. This targeted approach is essential because 5-Oxo-Zaleplon constitutes approximately 97% of total Zaleplon metabolites in human urine, making it the definitive marker for Zaleplon intake in clinical and forensic toxicology [4]. Using an internal standard for the parent drug to quantify this metabolite introduces matrix effect and ionization efficiency variables that compromise assay accuracy, necessitating a metabolite-matched standard [3].

Quantitative Evidence for N-(3-Acetylphenyl)-N-ethylacetamide-d5 Selection in Zaleplon Metabolism Studies


Targeted Metabolite-Specific Mass Shift (d5) vs. Parent Drug Standards (d4)

The compound is a precursor to 5-Oxo-Zaleplon-d5, an internal standard that provides a +5 Da mass shift for the quantification of the major Zaleplon metabolite, 5-Oxo-Zaleplon [1]. This contrasts with Zaleplon-d4 (e.g., Cerilliant Z-004 or Bertin CRM 20412), which provides a +4 Da shift for the parent drug Zaleplon [2][3]. The use of a metabolite-matched internal standard is critical for accurate LC-MS/MS quantification, as 5-Oxo-Zaleplon constitutes 97% of the total Zaleplon metabolites in human urine, making it the primary analytical target for confirming drug intake [4].

Metabolite-specific internal standard Zaleplon metabolism Mass spectrometry

Isotopic Purity and Labeling Pattern for Quantitative Accuracy

The effectiveness of a deuterated internal standard is directly proportional to its isotopic purity. N-(3-Acetylphenyl)-N-ethylacetamide-d5 is supplied with a typical purity of 95%, a specification consistent with high-quality deuterated standards used in quantitative analysis . This high isotopic purity ensures that the contribution from the unlabeled isotopomer (M+0) in the internal standard channel is minimized, thereby reducing the lower limit of quantification (LLOQ) and improving assay precision compared to using a standard with lower isotopic enrichment or a non-specific analog [1].

Isotopic enrichment Stable isotope labeling Method validation

Synthetic Route Provenance for Zaleplon-d5 Internal Standard Production

A validated five-step synthetic sequence for Zaleplon-d5, a downstream product of this intermediate, has been published, confirming the viability of the synthetic route and its optimization for high isotopic incorporation [1]. This published methodology provides a level of procedural transparency and reproducibility that is often absent for other, less-documented deuterated Zaleplon intermediates. In contrast, the synthesis of the unlabeled parent compound is a well-established but analytically irrelevant pathway for internal standard production [2].

Deuterated synthesis Internal standard preparation Forensic toxicology

Primary Application Scenarios for N-(3-Acetylphenyl)-N-ethylacetamide-d5 Based on Proven Differentiation


Synthesis of 5-Oxo-Zaleplon-d5 for Forensic Urine Analysis

In forensic toxicology, confirming Zaleplon intake requires detection of its major urinary metabolite, 5-Oxo-Zaleplon, which accounts for 97% of the total excreted dose [1]. N-(3-Acetylphenyl)-N-ethylacetamide-d5 is the direct chemical precursor to 5-Oxo-Zaleplon-d5, the required stable isotope-labeled internal standard (SIL-IS) for accurate quantification by LC-MS/MS. Its use ensures compensation for matrix effects and ionization variability in urine samples, which is critical for results that can withstand legal scrutiny in forensic casework [REFS-4 of Section 2].

Method Development for Clinical Pharmacokinetic Studies

Clinical research on Zaleplon pharmacokinetics requires precise measurement of the 5-Oxo-Zaleplon metabolite in plasma or blood. Using a SIL-IS derived from this d5-intermediate ensures the highest analytical specificity and accuracy, as it co-elutes with the target analyte but is distinguishable by a +5 Da mass shift, avoiding the cross-talk and inaccurate quantification that can occur when a non-matching internal standard, such as Zaleplon-d4, is used for metabolite quantification [1].

Pharmaceutical Impurity Profiling and Reference Standard Preparation

Pharmaceutical manufacturers developing Zaleplon formulations must characterize and quantify the 5-Oxo-Zaleplon impurity. This d5-intermediate enables the synthesis of a deuterated impurity standard (5-Oxo-Zaleplon-d5) for use in validated HPLC or LC-MS methods. This supports regulatory submissions (e.g., ANDA, DMF) by providing a structurally identical, isotopically distinguishable standard that enhances the accuracy of impurity quantification and method validation, as mandated by ICH guidelines [REFS-3 of Section 3].

Quote Request

Request a Quote for N-(3-Acetylphenyl)-N-ethylacetamide-d5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.